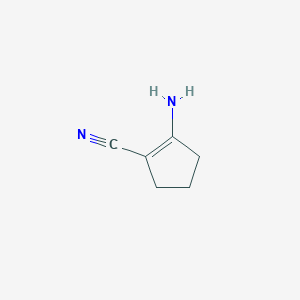

2-Amino-1-cyclopentene-1-carbonitrile

Description

The exact mass of the compound 2-Amino-1-cyclopentene-1-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146852. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-cyclopentene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-cyclopentene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclopentene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMYBPIHVACKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301874 | |

| Record name | 2-Aminocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-23-3 | |

| Record name | 2-Amino-1-cyclopentene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-cyclopentene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2941-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclopent-1-ene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclopentene-1-carbonitrile, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-CYCLOPENTENE-1-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54887V9PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-cyclopentene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Amino-1-cyclopentene-1-carbonitrile (CAS No. 2941-23-3), a versatile intermediate in organic synthesis. This document details experimental protocols, presents key analytical data in a structured format, and visualizes synthetic and mechanistic pathways to support research and development in the pharmaceutical and chemical industries.

Synthesis of 2-Amino-1-cyclopentene-1-carbonitrile

The primary and most established method for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile is the intramolecular Thorpe-Ziegler cyclization of adiponitrile.[1][2][3][4][5] An alternative conceptual approach involves the reaction of cyclopentanone with malononitrile.

Thorpe-Ziegler Cyclization of Adiponitrile

This method involves the base-catalyzed intramolecular condensation of adiponitrile. The reaction proceeds through the formation of a carbanion intermediate, which then attacks the second nitrile group to form a cyclic imine anion. Protonation yields the enamine, 2-amino-1-cyclopentene-1-carbonitrile.[2]

Reaction Scheme:

References

Physical and chemical properties of 2-Amino-1-cyclopentene-1-carbonitrile

An In-depth Technical Guide to 2-Amino-1-cyclopentene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-cyclopentene-1-carbonitrile, with CAS number 2941-23-3, is a versatile bifunctional organic compound. Its unique structure, featuring a cyclopentene ring functionalized with both a nucleophilic amino group and an electrophilic nitrile group in conjugation, makes it a highly valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its chemical reactivity and applications, particularly in the pharmaceutical and agrochemical industries.[2][3]

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-1-cyclopentene-1-carbonitrile are summarized in the table below. The compound typically appears as an off-white to white crystalline solid.[4][5][6] It is slightly soluble in water but shows good solubility in various organic solvents such as ethanol and ether.[3][4][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [4][8] |

| Molecular Weight | 108.14 g/mol | [1][3][4] |

| CAS Number | 2941-23-3 | [1][4][8] |

| Appearance | Off-white Solid | [4][5] |

| Melting Point | 147-148 °C | [3][4] |

| Boiling Point | 321.2 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Water Solubility | Slightly soluble | [3][4][9] |

| Vapor Pressure | 0.000302 mmHg at 25 °C | [4] |

| Flash Point | 148.1 ± 27.9 °C | [4] |

| Refractive Index | 1.530 | [4] |

| pKa (Predicted) | 6.70 ± 0.20 | [5] |

| XLogP3 | 0.8 | [4][8] |

| TPSA | 49.8 Ų | [4][5][8] |

| IUPAC Name | 2-aminocyclopentene-1-carbonitrile | [3][8] |

| InChI Key | NSMYBPIHVACKQG-UHFFFAOYSA-N | [1][3] |

Chemical Reactivity

The reactivity of 2-Amino-1-cyclopentene-1-carbonitrile is defined by the interplay between its electron-donating amino group and the electron-withdrawing nitrile group.[1] This unique electronic arrangement confers both nucleophilic and electrophilic characteristics to the molecule.

-

Nucleophilic Reactivity : The primary amine group serves as the main nucleophilic center. It readily participates in reactions such as:

-

Electrophilic Reactivity : The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by various nucleophiles.[1]

-

Cycloaddition and Annulation : The carbon-carbon double bond within the cyclopentene ring can participate in cycloaddition reactions. The presence of both amino and nitrile functional groups provides strategic points for annulation strategies, enabling the construction of complex, fused heterocyclic systems.[1]

Caption: Reactivity map of 2-Amino-1-cyclopentene-1-carbonitrile.

Experimental Protocols

Synthesis via Thorpe-Ziegler Reaction

A prevalent and efficient method for synthesizing 2-Amino-1-cyclopentene-1-carbonitrile is through the intramolecular cyclization of adiponitrile, a process known as the Thorpe-Ziegler reaction.[1][2][9]

Materials:

-

Adiponitrile (hexanedinitrile)

-

Potassium tert-butanolate (t-BuOK), powdered

-

Deionized Water

-

Methanol (MeOH)

Procedure:

-

Adiponitrile (1.0 eq) is combined with powdered potassium tert-butanolate (1.2 eq).[9]

-

The mixture is stirred mechanically at room temperature overnight in an inert atmosphere.[9]

-

Upon reaction completion (monitored by TLC or GC-MS), deionized water is carefully added to the reaction mixture.[9]

-

The precipitated crystalline solid product is collected by vacuum filtration.

-

The crude product is purified by recrystallization from methanol to yield pure 2-amino-1-cyclopentene-1-carbonitrile.[2][9]

Caption: Workflow for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile.

Analytical Characterization

The identity, purity, and quality of the synthesized compound are confirmed using standard analytical techniques:[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy : To identify characteristic functional groups, such as N-H stretches of the amine, C≡N stretch of the nitrile, and C=C stretch of the alkene.[8]

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1][8]

Applications

2-Amino-1-cyclopentene-1-carbonitrile is a crucial raw material and intermediate in the synthesis of a wide range of organic molecules.[3] Its primary applications are in:

-

Pharmaceuticals : It serves as a key building block for various heterocyclic compounds. Notably, it is used as a reagent in the synthesis of tacrine-huperzine A hybrids, which are potent acetylcholinesterase inhibitors investigated for the treatment of neurological disorders like Alzheimer's disease.[1][6][9]

-

Agrochemicals : The scaffold is utilized in the development of new pesticides and herbicides.[2][3]

-

Dyestuffs : It is also employed in the synthesis of various dyes.[2][3]

Safety and Handling

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8][10] It causes skin and serious eye irritation and may cause respiratory irritation.[4][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling. It should be stored in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizing agents.[3][11]

References

- 1. 2-Amino-1-cyclopentene-1-carbonitrile | 2941-23-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-1-cyclopentene-1-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-1-cyclopentene-1-carbonitrile [handomchemicals.com]

- 8. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-1-cyclopentene-1-carbonitrile | 2941-23-3 [chemicalbook.com]

- 10. 2-Amino-1-cyclopentene-1-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 2-Amino-1-Cyclopentene-1-Carbonitrile | Chemical Properties, Safety Data, Uses & Suppliers China [nj-finechem.com]

An In-Depth Technical Guide to the Thorpe-Ziegler Synthesis of 2-Amino-1-cyclopentene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thorpe-Ziegler reaction for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data.

Introduction

The Thorpe-Ziegler reaction is a powerful chemical transformation that involves the intramolecular cyclization of a dinitrile to form a cyclic enaminonitrile. This reaction is particularly useful for the synthesis of five- and six-membered rings. The synthesis of 2-Amino-1-cyclopentene-1-carbonitrile from adiponitrile is a classic example of this reaction, proceeding through a base-catalyzed intramolecular condensation. The resulting enaminonitrile is a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

Reaction Mechanism

The Thorpe-Ziegler reaction is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups by a strong base, typically an alkoxide. This generates a carbanion, which then undergoes an intramolecular nucleophilic attack on the carbon atom of the other nitrile group. The resulting cyclic imine anion is then protonated to yield the more stable enamine tautomer, 2-Amino-1-cyclopentene-1-carbonitrile.

Experimental Protocol

A common and effective method for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile involves the use of adiponitrile as the starting material and a strong base such as potassium tert-butoxide.[1] The reaction is typically carried out at room temperature, followed by an aqueous workup and purification by recrystallization.[1]

Materials:

-

Adiponitrile

-

Potassium tert-butoxide

-

Toluene (anhydrous)

-

Water (deionized)

-

Methanol

-

Hydrochloric acid (for neutralization)

-

Sodium chloride

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

Step-by-Step Method:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve adiponitrile in anhydrous toluene.

-

Base Addition: To the stirred solution, add potassium tert-butoxide portion-wise, maintaining the temperature at or below room temperature.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by adding water. Neutralize the aqueous layer with dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into toluene. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Recrystallize the crude product from methanol to obtain pure 2-Amino-1-cyclopentene-1-carbonitrile as a solid.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile via the Thorpe-Ziegler reaction. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Adiponitrile | 1.0 equivalent | [1] |

| Potassium tert-butoxide | 1.0 - 1.2 equivalents | [1] |

| Solvent | ||

| Toluene | Varies with scale | |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | Typically several hours | |

| Purification | ||

| Recrystallization Solvent | Methanol | [1] |

| Product | ||

| Yield | Generally favorable | [1] |

Conclusion

The Thorpe-Ziegler reaction provides an efficient and straightforward method for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile from readily available adiponitrile. The reaction proceeds under mild conditions and can afford good yields of the desired product. This technical guide provides a solid foundation for researchers and professionals to successfully implement this important synthetic transformation in a laboratory or industrial setting.

References

An In-depth Technical Guide on the Intramolecular Cyclization of Adiponitrile: Mechanism, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular cyclization of adiponitrile, a key reaction in organic synthesis. The core of this process, the Thorpe-Ziegler reaction, transforms adiponitrile into the valuable intermediate, 2-cyanocyclopentanimine. This document details the reaction mechanism, provides experimental protocols, and presents relevant quantitative and spectroscopic data to support research and development in chemistry and drug discovery.

Reaction Overview: The Thorpe-Ziegler Cyclization

The intramolecular cyclization of adiponitrile is a classic example of the Thorpe-Ziegler reaction. This base-catalyzed intramolecular condensation of a dinitrile results in the formation of a cyclic β-enaminonitrile.[1][2][3] In the case of adiponitrile, the product is 2-cyanocyclopentanimine. This reaction is a powerful tool for the construction of five-membered rings, which are prevalent in many biologically active molecules.

The overall transformation is depicted below:

Adiponitrile → 2-Cyanocyclopentanimine

The Reaction Mechanism

The mechanism of the Thorpe-Ziegler cyclization of adiponitrile proceeds through several key steps, initiated by a strong base.[4][5]

-

Deprotonation: A strong base abstracts a proton from one of the α-carbons of adiponitrile, forming a resonance-stabilized carbanion.

-

Intramolecular Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This leads to the formation of a cyclic imine anion.

-

Protonation: The cyclic imine anion is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the initial cyclization product, 2-cyanocyclopentanimine (a cyclic β-enaminonitrile). It is important to note that 2-cyanocyclopentanimine can exist in equilibrium with its tautomer, 2-cyanocyclopentylideneimine.

-

Hydrolysis (Optional): The resulting 2-cyanocyclopentanimine can be further hydrolyzed under acidic conditions to yield 2-cyanocyclopentanone.[1][6]

The following diagram illustrates the signaling pathway of this mechanism.

Caption: Mechanism of the Thorpe-Ziegler Cyclization of Adiponitrile.

Experimental Protocols

Detailed experimental procedures for the intramolecular cyclization of adiponitrile are not widely published, as it is often considered a side reaction in the industrial production of adiponitrile.[6] However, based on general protocols for the Thorpe-Ziegler reaction, the following procedures can be adapted.

General Procedure using Sodium Ethoxide in Ethanol

This protocol is based on the classical conditions for the Thorpe reaction.[4]

Materials:

-

Adiponitrile

-

Anhydrous Ethanol

-

Sodium metal

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet, dissolve a catalytic amount of sodium metal in anhydrous ethanol to generate sodium ethoxide in situ.

-

Reaction: To the freshly prepared sodium ethoxide solution, add adiponitrile dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a weak acid (e.g., acetic acid).

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Procedure using a Stronger Base (e.g., Sodium Amide or Sodium Hydride)

For dinitriles that are less reactive, stronger bases are often employed.

Materials:

-

Adiponitrile

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Anhydrous aprotic solvent (e.g., toluene, THF, or liquid ammonia for NaNH₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, suspend sodium amide or sodium hydride in the chosen anhydrous solvent.

-

Addition of Adiponitrile: Add adiponitrile dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., ethanol or a saturated aqueous solution of ammonium chloride) at a low temperature.

-

Work-up and Purification: Follow the extraction and purification steps outlined in the sodium ethoxide procedure.

The following diagram illustrates a general experimental workflow.

Caption: General Experimental Workflow for the Synthesis of 2-Cyanocyclopentanimine.

Quantitative Data

Quantitative data for the intramolecular cyclization of adiponitrile is scarce in the literature. The yield of 2-cyanocyclopentanimine is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and reaction time. It is often formed as a byproduct during the production of adiponitrile, where its concentration can range from 0.05 to 0.60% by weight.[6]

| Parameter | Value/Condition | Catalyst/Base | Solvent | Reference |

| Yield | Not explicitly reported | Sodium Ethoxide | Ethanol | [4] |

| Yield | Not explicitly reported | Stronger bases (e.g., NaNH₂, NaH) | Toluene, THF | General Thorpe-Ziegler |

| Byproduct Concentration | 0.05 - 0.60% (in Adiponitrile) | Industrial Conditions | Not specified | [6] |

Spectroscopic Data for 2-Cyanocyclopentanimine

¹H NMR:

-

Signals corresponding to the methylene protons of the cyclopentane ring.

-

A broad signal for the amine (NH) proton.

-

A signal for the vinylic proton if the enamine tautomer is predominant.

¹³C NMR:

-

A signal for the nitrile carbon (C≡N).

-

Signals for the sp² carbons of the C=C double bond in the enamine tautomer.

-

Signals for the sp³ carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy:

-

A sharp absorption band for the nitrile (C≡N) stretch.

-

Absorption bands for the N-H stretching of the amine group.

-

A band for the C=C stretching of the enamine.

Mass Spectrometry (MS):

-

A molecular ion peak corresponding to the molecular weight of 2-cyanocyclopentanimine (C₆H₈N₂).

-

Fragmentation patterns corresponding to the loss of small molecules or radicals from the parent ion.

Conclusion

The intramolecular cyclization of adiponitrile via the Thorpe-Ziegler reaction is a fundamental transformation in organic chemistry for the synthesis of the five-membered ring structure of 2-cyanocyclopentanimine. While often a byproduct in industrial processes, this reaction can be harnessed to produce this valuable intermediate. This guide provides the foundational knowledge of the reaction mechanism and general experimental approaches. Further research is warranted to establish optimized reaction conditions for high-yield synthesis and to fully characterize the product through modern spectroscopic techniques.

References

- 1. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. US4042629A - Preparation of hexamethylene diamine from 2-cyanocyclopentanone and adiponitrile - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-1-cyclopentene-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 2-Amino-1-cyclopentene-1-carbonitrile (CAS No. 2941-23-3). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for compound identification, purity assessment, and methodological replication in research and development settings.

Spectroscopic Data Summary

The empirical formula for 2-Amino-1-cyclopentene-1-carbonitrile is C₆H₈N₂, with a molecular weight of 108.14 g/mol .[1] The key spectroscopic data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

While a detailed spectrum with assigned chemical shifts and coupling constants is not publicly available, the ¹H NMR spectrum has been recorded on a Varian CFT-20 instrument.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a potassium bromide (KBr) wafer technique.[1] The characteristic absorption bands are presented in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | N-H stretch (amine) |

| Data not available | C≡N stretch (nitrile) |

| Data not available | C=C stretch (alkene) |

| Data not available | C-H stretch (alkane) |

| Data not available | N-H bend (amine) |

Note: While the experimental technique is known, a public domain spectrum with a detailed peak list is not currently available. The expected functional group regions are listed for guidance.

Mass Spectrometry (MS)

The mass spectrum was acquired via Gas Chromatography-Mass Spectrometry (GC-MS). The most prominent peaks in the electron impact (EI) mass spectrum are tabulated below.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 108 | Data not available | [M]⁺ (Molecular Ion) |

| 107 | Top Peak | [M-H]⁺ |

| 80 | 3rd Highest | Fragmentation analysis required |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic techniques cited in this guide. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Sample Preparation

A general protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of 2-Amino-1-cyclopentene-1-carbonitrile for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the infrared spectrum of a solid sample.

-

Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture. Grind a small amount (1-2 mg) of 2-Amino-1-cyclopentene-1-carbonitrile into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently grind with the sample to ensure a homogeneous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run for correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general procedure for the analysis of a nitrile compound using GC-MS.

-

Sample Preparation: Prepare a dilute solution of 2-Amino-1-cyclopentene-1-carbonitrile (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to a temperature of 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.

-

Oven Program: A temperature ramp is used to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Typically set to 230 °C.

-

Transfer Line Temperature: Set to 280 °C to prevent condensation of the sample.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the chromatogram and the mass spectrum of the eluting components.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound like 2-Amino-1-cyclopentene-1-carbonitrile follows a logical progression of spectroscopic analyses.

This diagram illustrates the typical workflow, starting from the purified compound. FT-IR is often used as a quick preliminary check for key functional groups. Mass spectrometry then provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula. Finally, detailed ¹H and ¹³C NMR analyses are performed to elucidate the precise molecular structure and connectivity of the atoms. The combined data from these techniques allows for unambiguous structure confirmation.

References

IUPAC name and CAS number for 2-Amino-1-cyclopentene-1-carbonitrile

A Technical Guide to 2-Amino-1-cyclopentene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-1-cyclopentene-1-carbonitrile, a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

IUPAC Name: 2-aminocyclopent-1-ene-1-carbonitrile[1]

CAS Number: 2941-23-3[1][2][3][4][5][6][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Amino-1-cyclopentene-1-carbonitrile.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [1][2][4][6] |

| Molecular Weight | 108.14 g/mol | [2][5] |

| Appearance | Off-white to white crystalline solid | [4][5][8] |

| Melting Point | 147-148 °C | [6][7] |

| Boiling Point | 321.2°C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Solubility | Slightly soluble in water. | [4][7][9] |

| pKa | 6.70 ± 0.20 (Predicted) | [4] |

Synthesis and Experimental Protocol

2-Amino-1-cyclopentene-1-carbonitrile is a crucial raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[7][9] A prevalent method for its synthesis involves the base-catalyzed cyclization of adiponitrile.

Experimental Protocol: Synthesis from Adiponitrile

This protocol outlines a common laboratory-scale synthesis of 2-Amino-1-cyclopentene-1-carbonitrile.

Materials:

-

Adiponitrile (hexanedinitrile)

-

Potassium tert-butoxide (or another strong base)

-

Anhydrous solvent (e.g., toluene, THF)

-

Methanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of adiponitrile in an anhydrous solvent.

-

Base Addition: The solution is cooled in an ice bath, and a solution of potassium tert-butoxide in the same anhydrous solvent is added dropwise via the dropping funnel while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the cyclization reaction.

-

Workup: The reaction is quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then recrystallized from a minimal amount of hot methanol to afford pure 2-Amino-1-cyclopentene-1-carbonitrile as a crystalline solid.

Applications in Drug Development

2-Amino-1-cyclopentene-1-carbonitrile serves as a versatile building block in the synthesis of a variety of heterocyclic compounds, which are prevalent in many classes of drugs.[8] Its unique structure makes it highly reactive and adaptable for various synthetic pathways.[8]

Notably, this compound is a key intermediate in the synthesis of tacrine-huperzine A hybrids, which have been investigated as acetylcholinesterase inhibitors for the potential treatment of neurological disorders.[8][10] It is also used in the synthesis of Ipidacrine-d9, an isotopic analog of ipidacrine, which is studied for the treatment of toxic cognitive disorders.[10]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile.

Caption: Synthesis workflow of 2-Amino-1-cyclopentene-1-carbonitrile.

Safety and Handling

According to GHS hazard statements, 2-Amino-1-cyclopentene-1-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. It is incompatible with heat and strong oxidizing agents.[7][9]

References

- 1. H66219.14 [thermofisher.com]

- 2. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Amino-1-cyclopentene-1-carbonitrile | 2941-23-3 | FA16066 [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-1-ciclopenteno-1-carbonitrilo, 98 %, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 8. nbinno.com [nbinno.com]

- 9. 2-Amino-1-cyclopentene-1-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. 2-Amino-1-cyclopentene-1-carbonitrile-d2 [srdpharma.com]

Molecular structure and formula of 2-Amino-1-cyclopentene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Amino-1-cyclopentene-1-carbonitrile. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers and drug development professionals in their work with this molecule.

Molecular Structure and Properties

2-Amino-1-cyclopentene-1-carbonitrile, with the CAS number 2941-23-3, is an organic compound featuring a cyclopentene ring substituted with both an amino and a carbonitrile group.[1] Its molecular formula is C₆H₈N₂.

Structure:

The chemical structure consists of a five-membered ring containing a double bond. An amino group (-NH₂) and a nitrile group (-C≡N) are attached to the carbons of the double bond.

Physicochemical Properties:

A summary of the key physicochemical properties of 2-Amino-1-cyclopentene-1-carbonitrile is presented in Table 1. The compound is typically an off-white solid and is slightly soluble in water.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [1][3][4][5] |

| Molecular Weight | 108.14 g/mol | [3][4][5] |

| CAS Number | 2941-23-3 | [1][3][4][5] |

| Appearance | Off-white solid | [1][4] |

| Melting Point | 147-148 °C | [2][4] |

| Boiling Point | 321.2 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [1][2] |

| pKa | 6.70 ± 0.20 (Predicted) | [1] |

Synthesis and Purification

A common and effective method for the synthesis of 2-Amino-1-cyclopentene-1-carbonitrile involves the base-catalyzed cyclization of adiponitrile (hexanedinitrile).[6]

Experimental Protocol: Synthesis

Materials:

-

Adiponitrile (hexanedinitrile)

-

Potassium tert-butanolate (t-BuOK)

-

Methanol (MeOH)

-

Water

Procedure:

-

Combine adiponitrile (1.0 equivalent) and powdered potassium tert-butanolate (1.2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, add water to the reaction mixture.

-

Collect the precipitated crystalline solid by filtration.

-

Purify the crude product by recrystallization from methanol to yield 2-amino-1-cyclopentene-1-carbonitrile.

A reported yield for this procedure is approximately 79%.[7]

Spectral Characterization

The structural identity and purity of 2-Amino-1-cyclopentene-1-carbonitrile can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopentene ring and the amino group.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the cyclopentene ring, the nitrile group, and the carbons of the double bond.

Experimental Protocol: NMR Sample Preparation

-

Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

If the sample does not dissolve readily, the mixture can be gently warmed or vortexed.

-

Transfer the solution to an NMR tube using a Pasteur pipette, filtering through a small cotton plug if necessary to remove any particulate matter.

-

Ensure the height of the solution in the NMR tube is adequate for the instrument's detector.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the N-H stretching of the primary amine, C≡N stretching of the nitrile group, and C=C stretching of the alkene.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (approximately 108.14).

Table 2: Summary of Spectroscopic Data

| Technique | Data Type | Observed/Expected Values |

| Mass Spec. | m/z Top Peak | 107 |

| m/z 2nd Highest | 108 | |

| m/z 3rd Highest | 80 |

Applications in Drug Development

2-Amino-1-cyclopentene-1-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] Its primary application is as a key intermediate for the production of heterocyclic compounds.

Notably, it is a reagent used in the synthesis of tacrine-huperzine A hybrids, which are investigated as acetylcholinesterase inhibitors for the potential treatment of neurological disorders such as Alzheimer's disease.[3] While the direct biological activity of 2-Amino-1-cyclopentene-1-carbonitrile is not extensively documented, its role as a precursor to biologically active molecules makes it a compound of significant interest to the pharmaceutical industry.

Visualized Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Amino-1-cyclopentene-1-carbonitrile.

Caption: Synthesis and Purification Workflow.

Characterization Workflow

This diagram outlines the logical flow for the structural characterization of the synthesized compound.

Caption: Structural Characterization Workflow.

References

- 1. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 2-Cyclopentene-1-carbonitrile | C6H7N | CID 141303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Tautomerism in 2-Amino-1-cyclopentene-1-carbonitrile

An In-depth Technical Guide to the Tautomerism of 2-Amino-1-cyclopentene-1-carbonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural dynamics is paramount. 2-Amino-1-cyclopentene-1-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, exists in a state of tautomeric equilibrium.[1][2][3] Tautomers are constitutional isomers that readily interconvert, and this phenomenon can significantly impact a molecule's physicochemical properties, reactivity, and biological activity.[4][5] This guide provides a comprehensive overview of the tautomerism of 2-amino-1-cyclopentene-1-carbonitrile, focusing on the enamine-imine equilibrium and detailing the experimental and computational methodologies required for its characterization.

The Enamine-Imine Tautomeric Equilibrium

2-Amino-1-cyclopentene-1-carbonitrile is subject to prototropic tautomerism, existing in equilibrium between an enamine form and an imine form.[4][6] The enamine tautomer is characterized by an amino group attached to a carbon-carbon double bond, while the imine tautomer contains a carbon-nitrogen double bond.[7] The position of this equilibrium can be influenced by various factors, including solvent polarity, temperature, and pH.[8][9]

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for 2-amino-1-cyclopentene-1-carbonitrile is not extensively published, a quantitative analysis would involve determining the equilibrium constant (Keq) and thermodynamic parameters. This data is crucial for predicting the predominant tautomeric form under various conditions.

Table 1: Hypothetical Thermodynamic Data for Tautomerization

| Parameter | Value (Illustrative) | Method |

| ΔG° (kcal/mol) at 298 K | +1.5 | van't Hoff Plot (from NMR) |

| ΔH° (kcal/mol) | +2.0 | van't Hoff Plot (from NMR) |

| ΔS° (cal/mol·K) | +1.68 | van't Hoff Plot (from NMR) |

| Keq ([Imine]/[Enamine]) at 298 K | 0.08 | ¹H NMR Integration |

Table 2: Predicted Spectroscopic Data for Tautomer Identification

| Tautomer | Spectroscopic Feature | Predicted Chemical Shift / Wavenumber / λmax |

| Enamine | ¹H NMR: -NH₂ protons | 5.0 - 7.0 ppm (broad singlet) |

| ¹³C NMR: C=C-NH₂ | 150 - 160 ppm | |

| IR: N-H stretch | 3300 - 3500 cm⁻¹ (two bands) | |

| IR: C=C stretch | 1600 - 1650 cm⁻¹ | |

| IR: C≡N stretch | ~2210 cm⁻¹ | |

| UV-Vis: π → π* transition | 260 - 290 nm | |

| Imine | ¹H NMR: -NH proton | 8.0 - 9.5 ppm (broad singlet) |

| ¹³C NMR: C=N | 165 - 175 ppm | |

| IR: N-H stretch | ~3300 cm⁻¹ (one band) | |

| IR: C=N stretch | 1640 - 1690 cm⁻¹ | |

| IR: C≡N stretch | ~2230 cm⁻¹ | |

| UV-Vis: n → π* transition | 300 - 330 nm |

Experimental Protocols for Tautomer Analysis

A multi-faceted spectroscopic approach is required to unambiguously identify and quantify the tautomers of 2-amino-1-cyclopentene-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria as it can provide distinct signals for each form, allowing for their quantification.[10][11][12]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-amino-1-cyclopentene-1-carbonitrile.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube. The choice of solvent is critical as it can shift the equilibrium.[9][13]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

Data Acquisition (400/500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 - 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Analysis:

-

Process the spectra using standard software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.[10]

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

For ¹H NMR, carefully integrate the signals corresponding to unique protons of the enamine (e.g., -NH₂) and imine (e.g., =N-H) tautomers.

-

Calculate the molar ratio and the equilibrium constant (Keq) from the integration values.

-

Assign peaks in the ¹³C NMR spectrum to the corresponding carbons in each tautomer. The chemical shift of the sp² carbons (C=C vs. C=N) will be particularly informative.[14][15]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in each tautomer.[16][17]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and cast a thin film onto the crystal by evaporating the solvent.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify characteristic vibrational bands. For the enamine, look for two N-H stretching bands (~3500-3300 cm⁻¹) and a C=C stretching band (~1650-1600 cm⁻¹).[16]

-

For the imine, look for a single N-H stretching band (~3300 cm⁻¹) and a C=N stretching band (~1690-1640 cm⁻¹).[18] The nitrile (C≡N) stretch will also be present in both, but its frequency may shift slightly depending on conjugation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of the tautomers.[19][20]

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a stock solution of 2-amino-1-cyclopentene-1-carbonitrile in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane).

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The enamine tautomer, with its N-C=C-C≡N conjugated system, is expected to have a π → π* transition at a shorter wavelength compared to the potential n → π* transition of the imine's C=N bond.[21][22] The extent of conjugation significantly affects the λmax.[23]

-

Visualizing the Investigation Workflow

A systematic workflow is essential for a comprehensive study of tautomerism.

Computational Chemistry Approach

In parallel with experimental work, computational methods like Density Functional Theory (DFT) can predict the relative stabilities of tautomers.[18][24][25]

Typical Computational Workflow:

-

Structure Optimization: Build the 3D structures of both the enamine and imine tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[18][26]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Solvation Modeling: To simulate solution-phase conditions, apply a continuum solvation model (e.g., PCM, SMD) using the dielectric constant of the experimental solvent.[8][24]

-

Energy Comparison: Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in different solvents to predict their relative stabilities and the equilibrium position.[27]

By combining these experimental and computational approaches, researchers can build a complete picture of the tautomeric behavior of 2-amino-1-cyclopentene-1-carbonitrile. This knowledge is invaluable for controlling reaction pathways, understanding biological interactions, and optimizing the properties of resulting pharmaceutical agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-1-cyclopentene-1-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imine vs Enamine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. bcc.bas.bg [bcc.bas.bg]

- 19. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. youtube.com [youtube.com]

- 24. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 26. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 27. researchgate.net [researchgate.net]

Unveiling the Stability Profile of 2-Amino-1-cyclopentene-1-carbonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-1-cyclopentene-1-carbonitrile (CAS No. 2941-23-3), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering essential information for handling and storing this compound to ensure its integrity and purity.

Executive Summary

2-Amino-1-cyclopentene-1-carbonitrile is a stable compound under recommended storage conditions. Key factors influencing its stability include temperature, light, and the presence of oxidizing agents. Optimal storage is in a refrigerated, dry, and dark environment within a tightly sealed container. While specific quantitative degradation kinetics are not extensively published, this guide synthesizes available data and outlines best practices for handling and stability assessment based on established chemical principles and regulatory guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1-cyclopentene-1-carbonitrile is presented in Table 1. These properties are fundamental to understanding the compound's behavior and stability.

Table 1: Physicochemical Properties of 2-Amino-1-cyclopentene-1-carbonitrile

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | 147-148 °C |

| Boiling Point | 321.2°C at 760 mmHg |

| Solubility | Slightly soluble in water |

| Vapor Pressure | 0.000302 mmHg at 25°C |

Recommended Storage and Handling Conditions

To maintain the chemical integrity of 2-Amino-1-cyclopentene-1-carbonitrile, adherence to proper storage and handling protocols is crucial. The recommended conditions are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Keep refrigerated (2°C to 8°C) | Minimizes potential thermal degradation. |

| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | Protects from atmospheric moisture which could lead to hydrolysis. Good ventilation is a standard safety practice. |

| Light | Store in a light-resistant container. Some sources indicate light sensitivity. | Prevents potential photodegradation. |

| Incompatibilities | Avoid heat and oxidizing agents. | The compound may react with strong oxidizing agents, and elevated temperatures can accelerate degradation. |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid formation of dust and aerosols. | Standard laboratory practice to minimize exposure and ensure safety. |

Stability Profile and Potential Degradation Pathways

While specific degradation studies on 2-Amino-1-cyclopentene-1-carbonitrile are not widely available in the public domain, an understanding of its chemical structure—an enaminonitrile—allows for the postulation of potential degradation pathways. The primary factors affecting the stability of this and similar compounds are temperature, light, and humidity.

Factors Influencing Stability

Potential degradation pathways for enaminonitriles like 2-Amino-1-cyclopentene-1-carbonitrile may include:

-

Hydrolysis: The enamine and nitrile functional groups can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of corresponding ketones and amides/carboxylic acids.

-

Oxidation: Contact with strong oxidizing agents could lead to the degradation of the molecule.

-

Photodegradation: As some sources indicate light sensitivity, exposure to UV or visible light may induce decomposition.[1]

Experimental Protocols for Stability Assessment

For researchers wishing to conduct formal stability studies on 2-Amino-1-cyclopentene-1-carbonitrile, a generalized experimental workflow is proposed based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

General Experimental Workflow for Stability Testing

A typical stability study protocol would involve:

-

Long-term testing: Storing the compound under recommended storage conditions (e.g., 5°C ± 3°C) for a defined period (e.g., 12 months or longer).

-

Accelerated testing: Storing the compound at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict long-term stability.

-

Photostability testing: Exposing the compound to a defined light source to assess its sensitivity to light.

At specified time points, samples would be analyzed for purity (e.g., by HPLC), appearance, and the presence of any degradation products.

Conclusion

2-Amino-1-cyclopentene-1-carbonitrile is a stable chemical intermediate when stored under the recommended conditions of refrigeration in a dry, dark environment. While detailed public data on its degradation is limited, understanding its chemical nature allows for proactive measures to prevent instability. For critical applications, it is recommended that users perform their own stability assessments to qualify the compound for its intended use. This guide provides a foundational understanding to aid researchers and developers in the proper handling, storage, and stability evaluation of this important chemical building block.

References

Methodological & Application

The Versatile Role of 2-Amino-1-cyclopentene-1-carbonitrile in Crafting Neurologically Active Pharmaceuticals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-1-cyclopentene-1-carbonitrile is a highly valuable and versatile building block in the realm of pharmaceutical synthesis. Its unique chemical architecture, featuring both a nitrile and an enamine functional group on a cyclopentene scaffold, renders it a reactive intermediate for the construction of complex heterocyclic frameworks. These frameworks are central to a variety of therapeutic agents, particularly those targeting neurological disorders. This document provides detailed application notes and experimental protocols for the use of 2-Amino-1-cyclopentene-1-carbonitrile in the synthesis of key pharmaceutical compounds, with a focus on acetylcholinesterase inhibitors.

Application 1: Synthesis of Ipidacrine - An Acetylcholinesterase Inhibitor

Ipidacrine is a reversible acetylcholinesterase inhibitor used in the treatment of diseases of the peripheral nervous system and certain cognitive disorders. The synthesis of Ipidacrine prominently features the condensation of 2-Amino-1-cyclopentene-1-carbonitrile with cyclohexanone.

Experimental Protocol: Synthesis of Ipidacrine

This protocol is based on a dehydrocondensing reaction facilitated by a polyphosphoric ester.

Reagents and Materials:

-

2-Amino-1-cyclopentene-1-carbonitrile

-

Cyclohexanone

-

Diphosphorus pentoxide (P₂O₅)

-

Triethyl phosphate

-

Ethanol

-

Toluene

-

Water

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

Preparation of the Dehydrocondensing Agent (Polyphosphoric Ester):

-

Condensation Reaction:

-

Cool the solution containing the polyphosphoric ester to 20-30°C.

-

Add 2-Amino-1-cyclopentene-1-carbonitrile and cyclohexanone to the reaction mixture.

-

Heat the solution to 55°C and stir for 3.5 hours.[2][3] The reaction can generally be carried out between 30°C and 80°C and is typically complete within 1 to 6 hours.[1]

-

-

Work-up and Isolation:

-

Cool the reaction mixture and add water dropwise, ensuring the temperature does not exceed 40-55°C.[2] This step decomposes the polyphosphate ester and transfers the Ipidacrine into the aqueous phase as a phosphate salt.[1]

-

Separate the aqueous phase.

-

The crude Ipidacrine can be isolated from the aqueous phase.

-

-

Formation of Ipidacrine Hydrochloride Hydrate:

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | ||

| 2-Amino-1-cyclopentene-1-carbonitrile | 10.0 g (92.5 mmol) | [2] |

| Cyclohexanone | 10.1 ml (97.1 mmol) | [2] |

| Diphosphorus pentoxide | 78.8 g (555 mmol) | [2] |

| Triethyl phosphate | 78.6 ml (462 mmol) | [2] |

| Ethanol | 8.0 ml (139 mmol) | [2] |

| Reaction Conditions | ||

| Condensation Temperature | 55°C | [2][3] |

| Condensation Time | 3.5 hours | [2][3] |

| Solvent | Toluene | [2] |

Experimental Workflow:

Caption: Workflow for the synthesis of Ipidacrine.

Application 2: Synthesis of Tacrine-Huperzine A Hybrids

Tacrine-Huperzine A hybrids are potent acetylcholinesterase inhibitors developed for the potential treatment of Alzheimer's disease.[5][6] 2-Amino-1-cyclopentene-1-carbonitrile serves as a valuable precursor for the tacrine moiety of these hybrid molecules.[7] The general synthetic strategy involves a Friedländer-type condensation reaction.

While a specific, detailed protocol for the synthesis of tacrine-huperzine A hybrids directly from 2-Amino-1-cyclopentene-1-carbonitrile is not available in the provided search results, the general approach involves the reaction of an amino-nitrile precursor with a suitable ketone to form the quinoline core of tacrine. For the synthesis of related tacrine analogues, 2-aminobenzonitrile is reacted with various enones in the presence of a Lewis acid catalyst like AlCl₃.[8]

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the nerve impulse.[9][10] Inhibitors of AChE block this degradation, leading to an accumulation of ACh in the synapse. This, in turn, results in enhanced and prolonged stimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic), which can be therapeutic in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[10][11]

Caption: Mechanism of Acetylcholinesterase Inhibition.

2-Amino-1-cyclopentene-1-carbonitrile is a cornerstone intermediate for the synthesis of a range of pharmaceutical compounds, most notably those that modulate cholinergic neurotransmission. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals to leverage this versatile molecule in the creation of novel therapeutics for neurological disorders. Further exploration into its application for other heterocyclic systems is a promising avenue for future drug discovery efforts.

References

- 1. EP1201656A1 - Processes for the preparation of ipidacrine or ipidacrine hydrochloride hydrate - Google Patents [patents.google.com]

- 2. Process for the preparation of ipidacrine or ipidacrine hydrochloride hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. JP2001106674A - Method for producing ipidacrine hydrochloride hydrate - Google Patents [patents.google.com]

- 5. Synthesis and evaluation of tacrine-huperzine A hybrids as acetylcholinesterase inhibitors of potential interest for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New tacrine-huperzine A hybrids (huprines): highly potent tight-binding acetylcholinesterase inhibitors of interest for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. scispace.com [scispace.com]

- 9. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-1-cyclopentene-1-carbonitrile as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-1-cyclopentene-1-carbonitrile as a versatile starting material for the preparation of a variety of fused heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The unique structural features of this precursor, namely the enamine, nitrile, and cyclopentene ring, allow for its participation in a range of cyclization and multicomponent reactions.

Synthesis of Fused Pyridin-2-ones: Cyclopenta[b]pyridin-2-ones

The cyclopentane-fused pyridin-2-one scaffold is a valuable pharmacophore found in numerous biologically active molecules. The synthesis of these compounds can be achieved through the reaction of 2-amino-1-cyclopentene-1-carbonitrile with α,β-unsaturated carbonyl compounds or through multicomponent reactions.

A plausible synthetic pathway involves a Michael addition of the enamine to an α,β-unsaturated ester, followed by intramolecular cyclization and tautomerization to yield the desired cyclopenta[b]pyridin-2-one.

Experimental Protocol: Synthesis of 4-Aryl-3-cyano-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-ones (Analogous Procedure)

This protocol is adapted from similar syntheses of 2-pyridones from enaminonitriles.

-

Reaction Setup: To a solution of 2-amino-1-cyclopentene-1-carbonitrile (1.0 mmol) in ethanol (10 mL), add the appropriate α,β-unsaturated ester (1.1 mmol) and a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).

-

Reaction Execution: Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

| Entry | α,β-Unsaturated Ester | Product | Yield (%) |

| 1 | Ethyl cinnamate | 3-Cyano-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | 75-85 (estimated) |

| 2 | Ethyl crotonate | 3-Cyano-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | 70-80 (estimated) |

| 3 | Diethyl fumarate | Ethyl 2-oxo-3-cyano-1,2,5,6,7,7a-hexahydro-4H-cyclopenta[b]pyridine-4-carboxylate | 65-75 (estimated) |

Note: The yields are estimated based on analogous reactions and may vary.

Synthesis of Fused Pyrimidin-4-ones: Cyclopenta[d]pyrimidin-4(3H)-ones

Fused pyrimidinones are another class of heterocyclic compounds with significant therapeutic potential. A straightforward approach to cyclopenta[d]pyrimidin-4(3H)-ones involves the condensation of 2-amino-1-cyclopentene-1-carbonitrile with formamide or a similar one-carbon synthon.

Experimental Protocol: Synthesis of 5-Cyano-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

-

Reaction Setup: A mixture of 2-amino-1-cyclopentene-1-carbonitrile (1.0 mmol) and an excess of formamide (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to 150-160 °C and refluxed for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure product.

| Product | Reagent | Yield (%) | M.P. (°C) |

| 5-Cyano-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | Formamide | 60-70 (estimated) | >250 |

| 2-Thioxo-2,3,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyrimidin-4-one | Thiourea | 65-75 (estimated) | >300 |

Note: Data is based on analogous pyrimidine syntheses.

Synthesis of Fused Thiophenes: Cyclopenta[b]thiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. 2-Amino-1-cyclopentene-1-carbonitrile, possessing an activated methylene group adjacent to a nitrile, is an ideal substrate for this transformation when reacted with an α-halo ketone or another suitable carbonyl compound in the presence of elemental sulfur and a base.

Experimental Protocol: Synthesis of 2-Amino-3-aroyl-5,6-dihydro-4H-cyclopenta[b]thiophenes

-

Reaction Setup: In a round-bottom flask, 2-amino-1-cyclopentene-1-carbonitrile (1.0 mmol), the respective α-haloacetophenone (1.0 mmol), and elemental sulfur (1.1 mmol) are suspended in ethanol (15 mL).

-

Reaction Execution: A base, such as morpholine or triethylamine (1.5 mmol), is added, and the mixture is stirred at room temperature or gently heated (40-50 °C) for 1-3 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or DMF) to give the pure 2-aminocyclopenta[b]thiophene derivative.

| Entry | α-Halo Ketone | Product | Yield (%) |

| 1 | 2-Bromoacetophenone | 2-Amino-3-benzoyl-5,6-dihydro-4H-cyclopenta[b]thiophene | 80-90 (estimated) |

| 2 | 2-Bromo-4'-chloroacetophenone | 2-Amino-3-(4-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene | 85-95 (estimated) |

| 3 | Ethyl 2-bromoacetate | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | 70-80 (estimated) |

Note: Yields are based on analogous Gewald reactions.

Synthesis of Fused 4H-Pyrans: 4H-Cyclopenta[b]pyrans

Multicomponent reactions provide an efficient route to highly functionalized 4H-pyran derivatives. A three-component condensation of an aromatic aldehyde, malononitrile, and 2-amino-1-cyclopentene-1-carbonitrile, in the presence of a basic catalyst, can lead to the formation of 4H-cyclopenta[b]pyrans. However, the inherent reactivity of 2-amino-1-cyclopentene-1-carbonitrile as an active methylene compound itself can lead to self-condensation or reaction with the aldehyde. A more controlled approach involves the reaction of 2-amino-1-cyclopentene-1-carbonitrile with a pre-formed Knoevenagel condensation product (an arylidene malononitrile).